molecular formula C17H12Cl2F3N3OS B10914882 7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

7-(3,4-dichlorophenyl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10914882
M. Wt: 434.3 g/mol
InChI Key: XGWQLPRMTHBTNR-UHFFFAOYSA-N
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Description

7-(3,4-DICHLOROPHENYL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family. . The presence of various functional groups, such as dichlorophenyl, isopropyl, sulfanyl, and trifluoromethyl, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-DICHLOROPHENYL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl and isopropyl groups are then incorporated through substitution reactions, and the sulfanyl group is introduced via thiolation reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the reaction conditions and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

7-(3,4-DICHLOROPHENYL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

7-(3,4-DICHLOROPHENYL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3,4-DICHLOROPHENYL)-1-ISOPROPYL-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The dichlorophenyl group enhances its hydrophobic interactions, while the isopropyl and sulfanyl groups contribute to its overall stability and reactivity .

Properties

Molecular Formula

C17H12Cl2F3N3OS

Molecular Weight

434.3 g/mol

IUPAC Name

7-(3,4-dichlorophenyl)-1-propan-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H12Cl2F3N3OS/c1-7(2)25-14-13(15(26)24-16(25)27)9(17(20,21)22)6-12(23-14)8-3-4-10(18)11(19)5-8/h3-7H,1-2H3,(H,24,26,27)

InChI Key

XGWQLPRMTHBTNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F)C(=O)NC1=S

Origin of Product

United States

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